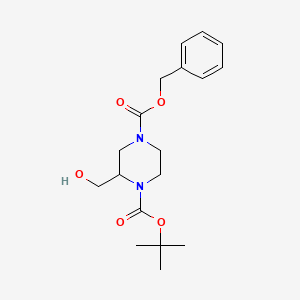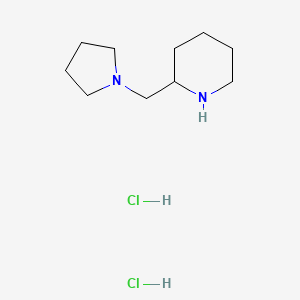
2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the empirical formula C10H20N2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is 168.28 . The SMILES string representation of its structure is C1CCC (CN2CCCC2)NC1 .Aplicaciones Científicas De Investigación
Synthesis Techniques
- Researchers have developed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, which has significant importance in medicinal chemistry. This method involves the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
Medicinal Chemistry and Therapeutics
- The compound has been used in the synthesis of heteroalicyclic analogs of aminoalkanethiols, evaluated as antiradiation drugs (Piper & Johnston, 1963).
- It also appears in the synthesis of novel kappa-receptor agonists, indicating its potential in creating potent and selective drugs for therapeutic purposes (Scopes et al., 1992).
Pharmacology
- Piperidine derivatives synthesized from this compound have shown significant antiarrhythmic and antihypertensive effects and also displayed strong binding affinities to alpha-adrenoceptors (Malawska et al., 2002).
Chemical and Structural Studies
- The structure and molecular design of synthetic bacteriochlorins have been influenced by incorporating a spiro-piperidine unit into each pyrroline ring of the bacteriochlorin. This has implications for tailoring the polarity of near-infrared absorbers (Reddy et al., 2013).
Biochemical Research
- It has been involved in the development of novel nitroxyl radicals, especially focusing on stability towards ascorbic acid reduction. This is significant for applications in antioxidants, contrast agents, and radical polymerization (Kinoshita et al., 2009).
Safety And Hazards
According to the safety data sheet from Sigma-Aldrich, this compound is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage. It is also harmful to aquatic life .
Relevant Papers While specific papers on 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride were not found, Sigma-Aldrich does mention that it provides this product to early discovery researchers as part of a collection of unique chemicals .
Propiedades
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-6-11-10(5-1)9-12-7-3-4-8-12;;/h10-11H,1-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHDXMQLIWGBNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

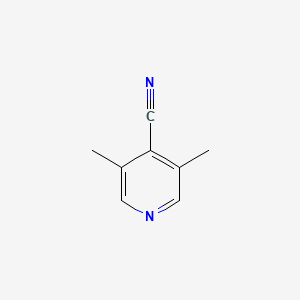

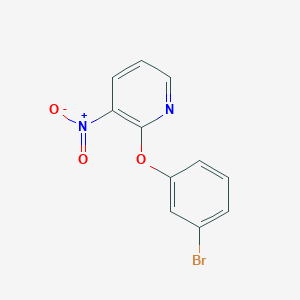

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)
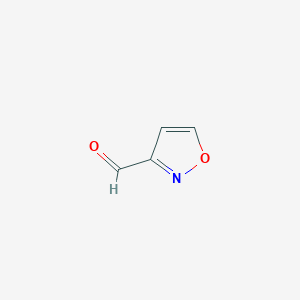


![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
